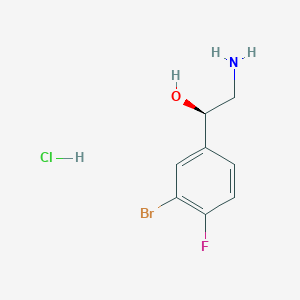

![molecular formula C13H18N2O4 B2363853 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate CAS No. 2369666-35-1](/img/structure/B2363853.png)

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate” is a chemical compound with the CAS Number: 2375260-73-2 . It has a molecular weight of 280.32 . It is usually in powder form .

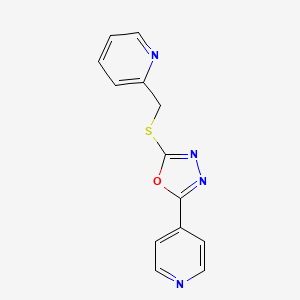

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate” and its InChI Code is "1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)9-6-7-11(15)10(8-9)12(17)19-5/h6-8H,15H2,1-5H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 280.32 .Scientific Research Applications

Antibiotic Synthesis

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate: is a key intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This compound has shown strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is widely used in peptide chemistry to protect amino acids during synthesis. The Boc group in Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate can be used to protect the amino group, preventing unwanted reactions during the synthesis of peptides and proteins .

Organic Synthesis

In organic synthesis, the Boc-protected amino group of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate allows for selective reactions to occur. This is crucial when synthesizing complex molecules where specific functional groups need to remain inert .

Medicinal Chemistry

The compound serves as a building block in medicinal chemistry, particularly in the design and synthesis of novel drug candidates. Its protected amino group can be strategically deprotected at a later stage in the synthesis to introduce additional functionality or to form amide bonds .

Material Science

In material science, Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate could be used to modify the surface properties of materials. For example, it can be grafted onto polymers to enhance their interaction with biological molecules .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or to develop new analytical methods, particularly those involving mass spectrometry or chromatography .

Chemical Education

Due to its relevance in various fields of chemistry, Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate can be used as an educational tool to teach advanced organic synthesis techniques, protection strategies, and drug development processes .

Research and Development

In R&D, this compound is utilized in the development of new synthetic methodologies. Researchers can explore novel pathways for its synthesis or its incorporation into more complex molecules, which can lead to advancements in chemical synthesis .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound contains an amino group, which can participate in various biochemical reactions, such as nucleophilic substitution .

Result of Action

The molecular and cellular effects of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate . .

properties

IUPAC Name |

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSHNVWLBXWOLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)